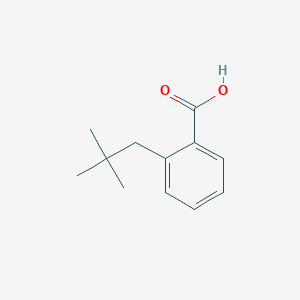

2-(2,2-Dimethylpropyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPYTOSIMXYFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 2,2 Dimethylpropyl Benzoic Acid

Pioneering Synthetic Routes to 2-(2,2-Dimethylpropyl)benzoic Acid

The introduction of an alkyl group at a specific position on a benzene (B151609) ring, particularly ortho to a carboxyl group, requires carefully chosen synthetic strategies to ensure high regioselectivity and yield.

Grignard Reagent-Mediated Synthesis Approaches

Grignard reagents, organometallic compounds with the general formula RMgX, are powerful nucleophiles widely used for forming carbon-carbon bonds. scribd.com The synthesis of benzoic acids via Grignard reagents is a classic and effective method. scribd.combartleby.com The typical procedure involves the reaction of a Grignard reagent with carbon dioxide (often in the form of dry ice), followed by an acidic workup to protonate the carboxylate and yield the carboxylic acid. scribd.comschoolspecialty.com

For the synthesis of this compound, a plausible Grignard-based approach would involve the formation of an ortho-substituted Grignard reagent, specifically 2-(2,2-dimethylpropyl)phenylmagnesium halide. This intermediate would be prepared from the corresponding ortho-halo-neopentylbenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran. schoolspecialty.com The subsequent reaction of this Grignard reagent with a source of carbon dioxide would furnish the desired product. The general mechanism involves the nucleophilic attack of the Grignard's carbanionic carbon on the electrophilic carbon of CO2. scribd.com

The preparation of the required precursor, such as 1-bromo-2-(2,2-dimethylpropyl)benzene, is a critical step. Benzylic Grignard reagents have been successfully synthesized and characterized, highlighting the feasibility of forming these organometallic intermediates for subsequent reactions. researchgate.net

Exploration of Alternative Alkylation Strategies to the Benzoic Acid Core

Directly alkylating the benzoic acid core presents an alternative pathway. While Friedel-Crafts alkylation is a common method for introducing alkyl groups to a benzene ring, it often suffers from issues like polyalkylation and rearrangement, and the carboxyl group of benzoic acid is strongly deactivating, making the reaction difficult. More modern and selective methods are therefore preferred.

One promising strategy is the palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides. nih.gov This method leverages the carboxylate group as a directing group. The mechanism is thought to involve the coordination of the palladium catalyst to the carboxylate, which facilitates the cleavage of a nearby ortho-C-H bond. nih.gov This directed C-H activation allows for selective alkylation at the ortho position. Although challenges such as competing SN2 reactions can occur, careful selection of the base and reaction conditions can lead to synthetically useful yields. nih.gov

Another approach involves the alkylation of benzoic acid derivatives with alkenes. smolecule.com While less common for direct ortho-alkylation, such methods can be employed in multi-step syntheses. Additionally, temporary dearomatization strategies have been used for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent, suggesting that innovative approaches can functionalize aromatic systems in unique ways. acs.org

Oxidation-Based Preparative Methods for Related Alkylbenzoic Acids

The oxidation of an alkyl group attached to a benzene ring is a fundamental route to benzoic acids. lumenlearning.com This method is particularly useful when the corresponding alkylbenzene is readily available.

Potassium Permanganate (B83412) Oxidation of Substituted Alkylbenzenes: Mechanistic Considerations and Selectivity

Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent used to convert alkylbenzenes to benzoic acids. libretexts.orgnumberanalytics.com The reaction is typically carried out by heating the alkylbenzene with aqueous KMnO₄. lumenlearning.com A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). lumenlearning.comlibretexts.orgmasterorganicchemistry.com Alkylbenzenes lacking a benzylic hydrogen, such as tert-butylbenzene, are resistant to this oxidation. lumenlearning.com

The mechanism of KMnO₄ oxidation is complex but is thought to begin with the abstraction of a benzylic hydrogen in a free-radical reaction. masterorganicchemistry.com This initial step is favored because the resulting benzylic radical is stabilized by resonance with the benzene ring. lumenlearning.comjove.com Regardless of the length of the alkyl chain, the oxidation proceeds to cleave the chain, converting the benzylic carbon into a carboxyl group. lumenlearning.commasterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be 1-alkyl-2-(2,2-dimethylpropyl)benzene (where the alkyl group has at least one benzylic hydrogen, e.g., a methyl group), which would be oxidized to the target carboxylic acid.

The reaction conditions, such as acidity, can influence the oxidizing species. In acidic solutions, permanganate can exist as MnO₄⁻, HMnO₄, and MnO₃⁺, with the more positively charged species exhibiting greater electrophilicity and reactivity. researchgate.net

Comparative Analysis of Oxidative Regioselectivity and Yields

The oxidation of alkylbenzenes is highly regioselective for the benzylic position due to the aforementioned stability of the benzylic radical intermediate. lumenlearning.comjove.com This high selectivity is a key advantage of this synthetic approach.

While potassium permanganate is a robust oxidant, other reagents can also be used, and the choice can affect the outcome.

| Oxidizing Agent | Typical Products from Alkylbenzenes | Key Considerations |

| Potassium Permanganate (KMnO₄) | Carboxylic Acids numberanalytics.com | Strong, inexpensive oxidant. Requires at least one benzylic hydrogen. lumenlearning.comlibretexts.org |

| Chromium Trioxide (CrO₃) | Carboxylic Acids or Ketones numberanalytics.com | Strong oxidant, often used in acidic conditions (e.g., Jones oxidation). |

| Oxygen (O₂) | Benzoic acids, benzaldehydes, phenols numberanalytics.com | Milder, environmentally friendly. Often requires a catalyst (e.g., cobalt or manganese salts). numberanalytics.com |

| N-Bromosuccinimide (NBS) | Benzylic Bromides jove.com | Used for radical bromination at the benzylic position, creating a precursor for further substitution or elimination. jove.com |

This table provides a comparative overview of common oxidizing agents used for reactions at the benzylic position.

Factors such as reaction temperature, pressure, solvent, and the presence of catalysts can significantly influence the rate and selectivity of the oxidation. numberanalytics.com For instance, higher temperatures generally increase reaction rates but can sometimes lead to reduced selectivity. numberanalytics.com In recent years, enzymatic and biomimetic approaches have also been explored. Protein engineering of unspecific peroxygenases (UPOs) has led to variants capable of highly chemo- and regioselective benzylic hydroxylations, offering a greener alternative to traditional chemical oxidants. acs.orgnih.gov

Multi-Step Synthesis Design and Optimization

The synthesis of a complex molecule like this compound often requires a multi-step approach where the sequence of reactions is crucial for success. libretexts.orgyoutube.com The directing effects of substituents on an aromatic ring must be carefully considered.

A plausible multi-step synthesis could start with a Friedel-Crafts acylation to introduce a bulky group, followed by reduction and subsequent functionalization. For example, one could start with toluene (B28343). The methyl group is an ortho-, para-director. A Friedel-Crafts acylation with pivaloyl chloride ((CH₃)₃CCOCl) and a Lewis acid catalyst would likely yield the para-substituted product, 4-methyl-tert-butyl-phenyl ketone, due to sterics. The ketone could then be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction. This would yield 1-methyl-4-(2,2-dimethylpropyl)benzene. However, this places the groups in the wrong para relationship.

A more effective strategy would consider the order of operations to achieve the ortho substitution. libretexts.org A potential pathway is outlined below:

Ortho-Alkylation: Start with a suitable benzoic acid derivative and employ a directed ortho-alkylation method, such as the palladium-catalyzed reaction with a neopentyl halide. nih.gov

Grignard Route: Synthesize an ortho-dihalogenated benzene. React one halogen selectively to introduce the neopentyl group (e.g., via a coupling reaction). The remaining halogen can then be converted into a Grignard reagent and carboxylated with CO₂.

Oxidation Route: Synthesize 1-methyl-2-(2,2-dimethylpropyl)benzene. This could potentially be achieved through functionalization of o-xylene (B151617) or another ortho-substituted precursor. The final step would be the selective oxidation of the methyl group to a carboxylic acid using KMnO₄. lumenlearning.comyoutube.com

Strategies for Constructing the 2,2-Dimethylpropyl Moiety on the Benzoic Acid Framework

The introduction of an alkyl group, particularly a sterically demanding one like the 2,2-dimethylpropyl (neopentyl) group, at the ortho position of a benzoic acid derivative requires specific synthetic strategies that can overcome steric hindrance and control regioselectivity. Traditional methods like Friedel-Crafts alkylation are often unsuitable for this transformation due to the propensity of the intermediate carbocation to rearrange. For instance, the reaction of benzene with 1-chloro-2,2-dimethylpropane (B1207488) under Friedel-Crafts conditions typically yields (1,1-dimethylpropyl)benzene as the major product due to a methyl shift in the nascent primary carbocation to form a more stable tertiary carbocation. Therefore, more advanced and regioselective methods are employed.

Two primary strategies have emerged as effective for the ortho-alkylation of benzoic acids:

Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) on the aromatic ring to guide an organolithium base to deprotonate the adjacent ortho position exclusively. wikipedia.orgorganic-chemistry.org The carboxyl group of benzoic acid itself can act as a DMG, facilitating lithiation at the C2 position. The resulting aryllithium intermediate is then quenched with an appropriate electrophile, such as a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane), to install the desired alkyl group. wikipedia.org To prevent the acidic proton of the carboxylic acid from interfering with the strongly basic organolithium reagent, it is often protected or a stoichiometric amount of base is used. The general mechanism involves the coordination of the lithium atom to the heteroatom of the DMG, which positions the base for regioselective proton abstraction. wikipedia.org

Palladium-Catalyzed C-H Alkylation: In recent years, transition metal-catalyzed C-H activation has become a premier tool for direct functionalization of unactivated C-H bonds. Palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides represents a significant advancement. nih.govnih.govresearchgate.net In this method, the carboxylate group acts as a directing group, forming a cyclometalated palladium intermediate. This intermediate then reacts with an alkyl halide in a process that can involve a Pd(II)/Pd(IV) catalytic cycle. nih.gov The carboxylate's ability to coordinate with the metal catalyst in a κ²-fashion is crucial for bringing the catalyst into proximity with the ortho-C–H bond, enabling its cleavage. nih.gov While this method has been demonstrated for various alkyl halides, its application for sterically hindered neopentyl halides requires careful optimization of reaction conditions, including the choice of base and ligands, to achieve viable yields. nih.govnih.gov

| Strategy | General Mechanism | Key Reagents | Advantages | Limitations |

| Directed ortho-Metalation (DoM) | Deprotonation of the ortho-position guided by a directing group, followed by reaction with an electrophile. wikipedia.org | Organolithium base (e.g., n-BuLi, LDA), Neopentyl halide. | High regioselectivity. wikipedia.org | Requires cryogenic temperatures, stoichiometric use of strong base. |

| Pd-Catalyzed C-H Alkylation | Carboxylate-directed C-H activation by a Pd(II) catalyst to form a palladacycle, followed by reaction with an alkyl halide. nih.gov | Pd(II) catalyst (e.g., Pd(OAc)₂), Alkyl halide, Base. | Catalytic, often milder conditions than DoM. | Catalyst sensitivity, potential for side reactions. nih.gov |

Stereochemical Control in Alkyl Side Chain Introduction

The introduction of the achiral 2,2-dimethylpropyl group onto the benzene ring does not create a traditional point stereocenter. However, due to the significant steric bulk of the neopentyl group and the carboxylic acid at adjacent positions, the potential for atropisomerism arises. wikipedia.org Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotamers. wikipedia.orgulisboa.pt

For this compound, rotation around the C(aryl)-C(alkyl) bond would be sterically hindered. If this rotational barrier is sufficiently high (typically >93 kJ/mol or 22 kcal/mol at room temperature), the molecule can exist as a pair of non-superimposable, enantiomeric conformers, exhibiting axial chirality. wikipedia.org

Studies on closely related systems have provided insight into this phenomenon. For example, dynamic nuclear magnetic resonance (NMR) spectroscopy has been used to investigate restricted rotation in 3-methyl-2-neopentylbenzoic acid. researchgate.net These studies allowed for the determination of thermodynamic and Arrhenius parameters associated with the rotation of the neopentyl group, confirming that significant rotational barriers exist in such sterically congested systems. researchgate.net Therefore, while stereochemical control is not applicable in the sense of creating a chiral carbon, it is highly relevant in the context of controlling and potentially isolating stable atropisomers, which would be a key consideration in the synthesis and characterization of this compound.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound, particularly the carboxylation step, is fundamental to optimizing reaction conditions and expanding their scope.

Reaction Intermediates and Transition State Analysis in Aryl Carboxylation

Nickel-catalyzed carboxylation of aryl halides with CO₂ has emerged as a powerful method for synthesizing benzoic acids under mild conditions. organic-chemistry.orgresearchgate.net Mechanistic studies, combining experimental and computational approaches, have elucidated a plausible catalytic cycle. nih.govacs.org

The generally accepted mechanism proceeds through the following key steps:

Generation of Active Catalyst: The Ni(II) precatalyst (e.g., NiCl₂(PPh₃)₂) is reduced by a stoichiometric reductant, such as manganese powder, to a catalytically active Ni(0) species. organic-chemistry.orgacs.org

Oxidative Addition: The Ni(0) complex undergoes oxidative addition with an aryl electrophile (e.g., 2-chloro-neopentylbenzene) to form an organonickel(II) intermediate.

Reduction to Ni(I): The Ni(II) species is then reduced, again by the manganese reductant, in a single-electron transfer step to form a key paramagnetic Ni(I)-aryl intermediate. organic-chemistry.orgnih.gov The isolation and characterization of such Ni(I)-aryl complexes have provided strong evidence for their role in the catalytic cycle. nih.gov

CO₂ Insertion: The crucial C-C bond-forming step involves the insertion of carbon dioxide into the Ni(I)-carbon bond. nih.govnih.gov This forms a nickel(I)-carboxylate complex. DFT calculations and experimental evidence for related systems suggest this step is facile. nih.govchemrxiv.org The transition state for CO₂ insertion can be influenced by Lewis acids, which may stabilize the developing negative charge on the incipient carboxylate group. nih.gov Computational studies have explored whether this insertion occurs via an "inner-sphere" pathway, where CO₂ coordinates to the metal center before insertion, or an "outer-sphere" pathway, where it does not. For some nickel systems, an inner-sphere pathway with an η²(C,O) interaction at the transition state is favored. nih.govresearchgate.net

Product Release and Catalyst Regeneration: The nickel(I)-carboxylate intermediate is further reduced to regenerate the Ni(0) catalyst, releasing the aryl carboxylate product after workup. acs.org

| Mechanistic Step | Intermediate/Transition State | Role of Reagents |

| Catalyst Activation | Ni(0) complex | Mn powder acts as a reductant for the Ni(II) precatalyst. acs.org |

| Oxidative Addition | Aryl-Ni(II) complex | Aryl halide adds to the active Ni(0) catalyst. |

| Reduction | Aryl-Ni(I) complex | Mn powder provides an electron to form the key Ni(I) intermediate. organic-chemistry.orgnih.gov |

| Carboxylation | Ni(I)-CO₂ Transition State | CO₂ inserts into the Ni-Aryl bond to form a C-C bond. nih.govnih.gov |

| Product Release | Ni(I)-carboxylate complex | Further reduction releases the product and regenerates Ni(0). acs.org |

Influence of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of synthesizing this compound are profoundly influenced by the steric and electronic nature of the ortho-neopentyl group.

Steric Effects: The primary steric influence is the "ortho effect" . wikipedia.org The bulky 2,2-dimethylpropyl group forces the adjacent carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgcgchemistrysolutions.co.in This has a significant thermodynamic consequence: it inhibits resonance between the carboxyl group's π-system and the aromatic ring. While this destabilizes the neutral acid molecule to some extent, it has a more pronounced stabilizing effect on the conjugate base (the carboxylate anion). In the planar benzoate (B1203000) anion, the negative charge is delocalized over both the carboxylate and the benzene ring. By forcing the carboxylate out of plane, the ortho-neopentyl group prevents this delocalization into the ring, concentrating the negative charge on the two oxygen atoms where it is more effectively stabilized through resonance between them. cgchemistrysolutions.co.innih.gov This greater stabilization of the conjugate base leads to an increase in the acidity of the ortho-substituted benzoic acid compared to its meta and para isomers, or benzoic acid itself. wikipedia.org Kinetically, steric hindrance plays a crucial role in the synthetic steps. In directed ortho-metalation or Pd-catalyzed C-H activation, the bulky neopentyl group can hinder the approach of the catalyst or reagents, potentially lowering reaction rates and requiring more forcing conditions compared to less hindered substrates. nih.gov

Chemical Reactivity and Transformation Studies of 2 2,2 Dimethylpropyl Benzoic Acid

Carboxylic Acid Group Reactivity and Derivatization

The reactivity of the carboxylic acid moiety in 2-(2,2-dimethylpropyl)benzoic acid is significantly modulated by the steric shield provided by the ortho-neopentyl group. This steric hindrance can impede the approach of reagents to the carboxyl carbon, often necessitating more forcing reaction conditions or specialized catalysts compared to unsubstituted benzoic acid.

Esterification Reactions: Kinetic and Thermodynamic Control

Esterification of carboxylic acids is a fundamental equilibrium process. For sterically hindered acids like this compound, achieving favorable reaction rates and high yields can be challenging under standard Fischer esterification conditions. The bulky ortho-substituent raises the energy of the tetrahedral intermediate, thereby increasing the activation energy of the reaction.

Kinetic studies on the esterification of benzoic acids with various substitution patterns reveal that ortho-substituted acids react significantly slower than their meta- or para-isomers. To overcome this steric hindrance, more reactive electrophiles or potent catalysts are often employed. For instance, Lewis acid catalysts that can tolerate moisture and operate under relatively mild conditions have been developed for the esterification of sterically demanding substrates. nih.govacs.orgrug.nl While specific kinetic data for this compound is not extensively documented, data from analogous sterically hindered benzoic acids show a marked decrease in reaction rates.

Under thermodynamic control, the position of the equilibrium is determined by the relative stability of the reactants and products. While the steric hindrance in the acid is substantial, the resulting ester will also experience steric strain. However, the removal of water, a product of the reaction, can effectively drive the equilibrium towards the ester product, allowing for high conversions even for hindered systems.

| Carboxylic Acid | Alcohol | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | 2-Phenylethanol | Zr(Cp)2(CF3SO3)2·THF | 78% | acs.org |

| Benzoic Acid | Heptanol | Bi(OTf)3 | High | rug.nl |

| Sterically Hindered Acids | Primary/Secondary Alcohols | BuSnO2H | Good | rug.nl |

Amidation and Peptide Coupling Analogues

The formation of amides from this compound is also hampered by the ortho-neopentyl group. Direct condensation with amines typically requires high temperatures and results in low yields. Consequently, the carboxylic acid must first be activated. Standard peptide coupling reagents are employed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. Phosphonium salt-based reagents, like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective, particularly for hindered systems. acs.org These reagents react with the carboxylic acid to form a highly reactive activated ester or acylphosphonium species, which is then susceptible to nucleophilic attack by an amine. The choice of reagent and reaction conditions is critical to achieving good yields in the amidation of sterically encumbered acids. acs.org

Anhydride and Acyl Halide Formation for Downstream Synthesis

Acyl halides and anhydrides are valuable reactive intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives. 2-(2,2-Dimethylpropyl)benzoyl chloride can be synthesized from the parent acid using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.orglibretexts.org However, due to the steric hindrance imposed by the ortho-neopentyl group, the reaction rate is expected to be slower than that of unsubstituted benzoic acid. The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, followed by nucleophilic attack of the halide. libretexts.org

Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often with a strong dehydrating agent, or by reacting the acyl chloride with the sodium salt of the carboxylic acid. masterorganicchemistry.com These activated derivatives serve as versatile precursors for a variety of subsequent nucleophilic acyl substitution reactions.

Aromatic Ring Functionalization and Substitution Patterns

The substitution pattern on the benzene (B151609) ring of this compound is governed by the combined electronic and steric effects of the existing substituents: the electron-withdrawing, meta-directing carboxylic acid group, and the electron-donating, ortho, para-directing neopentyl group.

Electrophilic Aromatic Substitution: Directivity and Regioselectivity Induced by Substituents

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to a position on the ring determined by the existing substituents. The neopentyl group, being an alkyl group, is an activating group that directs incoming electrophiles to the ortho and para positions relative to it (positions 3 and 5). Conversely, the carboxylic acid group is a deactivating group that directs electrophiles to the meta positions (positions 3 and 5).

The directing effects of the two groups are therefore synergistic, both favoring substitution at positions 3 and 5. However, the steric bulk of the neopentyl group significantly hinders the approach of an electrophile to the adjacent position 3. Consequently, electrophilic substitution is strongly favored at position 5, which is para to the activating alkyl group and meta to the deactivating carboxylic acid group, and is sterically accessible. libretexts.orglibretexts.org

| Position | Effect of -CH2C(CH3)3 Group | Effect of -COOH Group | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| 3 | ortho (activating) | meta (deactivating) | High | Minor Product |

| 4 | meta (neutral) | ortho (deactivating) | Low | Minor Product |

| 5 | para (activating) | meta (deactivating) | Low | Major Product |

| 6 | ortho (neutral) | ortho (deactivating) | Low | Minor Product |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org To utilize these methods, a halogenated derivative of this compound is required. Based on the principles of electrophilic aromatic substitution discussed above, halogenation (e.g., bromination or chlorination) of this compound would predominantly yield the 5-halo derivative.

This 5-halo-2-(2,2-dimethylpropyl)benzoic acid can then serve as a substrate in various palladium-catalyzed cross-coupling reactions. For example:

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would introduce a new aryl or alkyl group at position 5.

Heck Reaction: Coupling with an alkene would result in the formation of a new carbon-carbon double bond at the 5-position.

Sonogashira Coupling: Reaction with a terminal alkyne, typically with a palladium catalyst and a copper(I) co-catalyst, would install an alkynyl group at position 5.

Buchwald-Hartwig Amination: Coupling with an amine in the presence of a suitable palladium catalyst and ligand system would lead to the formation of a C-N bond, yielding a 5-amino derivative.

The efficiency of these coupling reactions can be influenced by the steric environment around the halogen and the electronic properties of the substrate. The presence of the bulky neopentyl group, even though not directly adjacent to the reaction site at position 5, could still have some influence on the catalytic cycle.

Transformations Involving the 2,2-Dimethylpropyl Side Chain

The reactivity of the 2,2-dimethylpropyl side chain is dominated by two main types of transformations: the selective functionalization of its C-H bonds and the rearrangement of its carbon skeleton. These transformations allow for the introduction of new functional groups and the creation of more complex molecular structures.

The selective functionalization of strong, typically inert carbon-hydrogen (C-H) bonds in organic molecules is a transformative area in synthetic chemistry. nih.gov In the case of this compound, the neopentyl group presents both a challenge and an opportunity for selective C-H bond activation. The development of advanced catalytic systems has enabled the targeting of these unactivated C-H bonds, offering a direct route to modify the alkyl side chain. rutgers.edu

Recent advancements have demonstrated the potential for undirected borylation of primary C-H bonds using iridium catalysts, which could be applicable to the methyl groups of the neopentyl side chain. nih.gov Such a reaction would introduce a versatile borane (B79455) group, which can be further transformed into a variety of other functional groups.

The presence of the carboxylic acid group on the aromatic ring can influence the selectivity of C-H functionalization. nih.gov While ortho-directing effects are well-documented for the functionalization of the aromatic ring, the influence on the alkyl side chain is more subtle. However, the development of catalytic systems that operate via proximity-induced activation could potentially lead to selective functionalization of the benzylic C-H bonds, although these are absent in the neopentyl group of the title compound. rutgers.edu

Below is a table summarizing potential selective functionalization reactions of the 2,2-dimethylpropyl side chain based on established methodologies for C-H activation.

| Reaction Type | Reagents and Conditions | Potential Products | Key Observations |

| Borylation | Ir-based catalyst, bis(pinacolato)diboron | 2-(2-(borylmethyl)-2-methylpropyl)benzoic acid | Selective functionalization of a primary C-H bond. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | No reaction at the neopentyl group | The absence of a benzylic hydrogen prevents classical benzylic oxidation. masterorganicchemistry.com |

| Halogenation | Radical initiators (e.g., AIBN), NBS/NCS | 2-(2-(halomethyl)-2-methylpropyl)benzoic acid | Free-radical halogenation would likely favor the primary C-H bonds. |

A hallmark of the neopentyl group's reactivity is its propensity to undergo rearrangement reactions, particularly under conditions that generate a carbocation at the benzylic position. altervista.org Although direct formation of a primary carbocation on the neopentyl group is energetically unfavorable, reactions that proceed through such an intermediate will invariably lead to a rearranged product. libretexts.orglibretexts.org

For instance, if this compound were subjected to conditions that could promote the loss of a leaving group from the benzylic position (a hypothetical scenario for this specific molecule), the initially formed primary carbocation would rapidly undergo a 1,2-methyl shift to form a more stable tertiary carbocation. libretexts.orglibretexts.org This rearrangement is a classic example of a Wagner-Meerwein rearrangement. altervista.org

The table below illustrates the expected products from a hypothetical reaction that would generate a carbocation on the neopentyl side chain of this compound.

| Initial Species | Rearrangement Pathway | Rearranged Intermediate | Final Product (after trapping with a nucleophile, Nu) |

| 2-(2,2-dimethylpropyl)phenyl cation | 1,2-Methyl Shift | 2-(1,1-dimethylpropyl)phenyl cation (tertiary carbocation) | 2-(1,1-dimethyl-1-nu-propyl)benzoic acid |

This inherent tendency for rearrangement is a critical consideration in any synthetic strategy involving the neopentyl group of this compound, as it can be either a complicating side reaction or a desirable transformation to access more complex carbon skeletons.

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 2-(2,2-Dimethylpropyl)benzoic Acid and Its Derivatives

The primary conformational variable in this compound is the dihedral angle between the plane of the benzene (B151609) ring and the carboxylic acid group. In many ortho-substituted benzoic acids, steric hindrance from the ortho-substituent forces the carboxylic acid group to twist out of the plane of the aromatic ring. For instance, computational studies on 2-tert-butylbenzoic acid, a close structural analog, predict a significant dihedral angle to minimize steric strain between the t-butyl group and the carboxylic acid. rsc.org This out-of-plane rotation is a common feature and is anticipated for the even bulkier neopentyl group in this compound.

| Compound | Substituent | Dihedral Angle (Ring vs. COOH) | Primary Packing Motif | Space Group |

|---|---|---|---|---|

| 2-tert-Butylbenzoic Acid | -C(CH₃)₃ | ~56° (calculated) | Carboxylic Acid Dimer | - |

| 2,6-Dimethoxybenzoic Acid | -OCH₃ (at C2, C6) | 53.6° | Carboxylic Acid Dimer | P2₁/c |

| Benzoic Acid | -H | ~0° | Carboxylic Acid Dimer | P2₁/c |

Data for analogous compounds used for illustrative purposes.

The concept of supramolecular synthons is critical for understanding the crystal engineering of benzoic acid derivatives. rsc.org The most prominent and predictable synthon in this compound is the carboxylic acid homodimer, which forms a cyclic R²₂(8) graph-set motif. This interaction is the primary driving force for crystallization in this class of compounds.

Beyond the strong O-H···O hydrogen bonds of the dimer, weaker intermolecular interactions such as C-H···π stacking and van der Waals forces play a crucial role in the three-dimensional architecture of the crystal. The neopentyl group, with its multiple methyl protons, can act as a donor for weak C-H···O or C-H···π interactions with adjacent molecules, further stabilizing the crystal lattice. In derivatives containing halogens, halogen bonding (C-X···O or C-X···π) could also emerge as a significant structure-directing interaction.

Solution-State Conformational Analysis using Advanced Spectroscopic Techniques

In solution, the conformational freedom of this compound increases, but is still significantly constrained by the bulky ortho-substituent.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational changes, such as bond rotation. montana.edu In this compound, the most significant dynamic process amenable to NMR study is the restricted rotation around the C(aryl)-C(neopentyl) single bond. The steric bulk of the neopentyl group is expected to create a substantial energy barrier to this rotation.

Studies on closely related compounds, such as 3-methyl-2-neopentylbenzoic acid and its derivatives, have confirmed the existence of restricted rotation using DNMR. researchgate.netresearchgate.net By monitoring the NMR spectra at variable temperatures, the coalescence temperature (Tc) of signals from protons that are diastereotopic due to the slow rotation can be determined. From Tc and the chemical shift difference (Δν) between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For the neopentyl group in 3-methyl-2-neopentylbenzoic acid, a significant rotational barrier was measured, indicating that the neopentyl group's rotation is indeed hindered on the NMR timescale at lower temperatures. researchgate.netresearchgate.net

| Compound | Dynamic Process | ΔG‡ (kcal/mol) | Technique |

|---|---|---|---|

| 3-Methyl-2-neopentylbenzoic acid | Neopentyl group rotation | ~12-14 (Estimated range) | Dynamic ¹H NMR |

| N,N-Dimethylacetamide | C-N bond rotation | ~18-21 | Dynamic ¹H NMR |

Data for 3-methyl-2-neopentylbenzoic acid is from related literature and serves as an analogy. researchgate.netresearchgate.net Data for N,N-Dimethylacetamide is provided for comparison of a well-known rotational barrier. montana.edu

Vibrational circular dichroism (VCD) is an essential spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govresearchgate.net this compound itself is achiral. However, if a chiral center were introduced into the molecule, for example, by creating a chiral amide derivative from the carboxylic acid or by introducing a chiral substituent elsewhere on the molecule, the resulting enantiomers would be distinguishable by VCD.

The VCD spectrum measures the differential absorption of left and right circularly polarized infrared light. For a pair of enantiomers, the VCD spectra are mirror images of each other. The standard method for assigning absolute configuration involves comparing the experimental VCD spectrum of one enantiomer with the spectrum calculated for a specific configuration (e.g., R or S) using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net A match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry. Although no VCD studies on chiral derivatives of this compound have been reported, the technique remains a powerful hypothetical tool for their future stereochemical analysis.

Solid-State Polymorphism and Co-crystallization Studies

The solid-state form of a compound can have a profound impact on its physical properties. Polymorphism and co-crystallization are two key areas of solid-state chemistry that are highly relevant to substituted benzoic acids.

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, such as hydrogen bonding patterns. grafiati.com For flexible molecules like many substituted benzoic acids, conformational polymorphism is a distinct possibility. While some benzoic acid derivatives are known to be polymorphic, no specific polymorphs of this compound have been documented. mdpi.comnih.gov Screening for polymorphs by crystallization from a variety of solvents and under different conditions would be a necessary step to fully characterize its solid-state landscape.

Co-crystallization is a technique used to combine two or more different molecules into a single crystal lattice in a defined stoichiometric ratio. rsc.orgnih.gov As a carboxylic acid, this compound is an excellent candidate to act as a "co-former." It can form robust hydrogen bonds with other molecules that have complementary functional groups, such as pyridine (B92270) nitrogens in active pharmaceutical ingredients (APIs). The formation of a co-crystal can alter physical properties like solubility and stability. For example, co-crystals of various benzoic acid derivatives with APIs are widely explored to create new solid forms with improved properties. nih.gov The bulky, non-polar neopentyl group could also influence co-crystal formation by participating in specific packing arrangements and weaker intermolecular interactions within the co-crystal lattice.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mjcce.org.mk By approximating the electron density, DFT can accurately predict the ground state geometry and analyze the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mk The energies of these frontier orbitals are critical in determining the chemical reactivity and electronic properties of a compound. mjcce.org.mk

For substituted benzoic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. mjcce.org.mk The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap suggests higher chemical reactivity and the possibility of intramolecular charge transfer.

In the case of 2-(2,2-dimethylpropyl)benzoic acid, the bulky 2,2-dimethylpropyl (neopentyl) group ortho to the carboxylic acid function introduces significant steric hindrance. This forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring to minimize steric strain, an effect that would be accurately captured by DFT geometry optimization. This twisting influences the electronic conjugation between the carboxyl group and the aromatic ring, which in turn affects the HOMO and LUMO energy levels.

Studies on similar benzoic acid derivatives reveal that electronic transitions, such as those from HOMO to LUMO, often possess a strong π→π* character, indicating significant delocalization within the aromatic system. smolecule.com The specific energies of these orbitals for this compound would be influenced by the interplay between the electron-withdrawing nature of the carboxylic acid and the steric and electronic effects of the neopentyl group.

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; higher energy means more easily oxidized. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability; lower energy means more easily reduced. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. mdpi.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) can provide highly accurate predictions of molecular energies, including heats of formation. mdpi.comucl.ac.uk These high-level calculations are often used to benchmark other, more computationally efficient methods. mdpi.com

For a molecule like this compound, ab initio calculations can be used to determine a precise enthalpy of formation. This involves calculating the total electronic energy of the optimized molecular structure and applying corrections for zero-point vibrational energy and thermal effects. Such calculations on smaller, related molecules are often used to develop group contribution parameters that allow for the accurate prediction of thermochemical properties for larger, more complex structures. mdpi.com The steric strain induced by the ortho-neopentyl group would be a significant factor in the calculated energy, making it a valuable subject for high-accuracy theoretical investigation.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the energy landscape of a chemical transformation from reactants to products. umanitoba.ca

The synthesis of this compound can be computationally modeled to understand the underlying reaction mechanisms and predict activation energies. Common synthetic routes to substituted benzoic acids include the oxidation of the corresponding alkylbenzene or the carbonation of a Grignard reagent.

For instance, the oxidation of 2-(2,2-dimethylpropyl)toluene with an oxidizing agent like potassium permanganate (B83412) involves a free-radical mechanism. alfa-chemistry.com Computational modeling can identify the transition states for key steps, such as hydrogen abstraction from the benzylic position, and calculate the associated activation barriers. This can help explain the reaction's feasibility and predict optimal conditions.

Another synthetic pathway could involve the reaction of a Grignard reagent, formed from a suitable brominated precursor, with carbon dioxide. d-nb.info DFT calculations can model the entire reaction coordinate, from the formation of the Grignard reagent to its nucleophilic attack on CO2 and subsequent protonation. These models provide detailed geometric information about the transition states and intermediates along the pathway. researchgate.net

Transformations of the carboxylic acid group, such as esterification or amidation, can also be studied. smolecule.com Computational models can predict the activation energies for these reactions, helping to understand how the steric hindrance from the adjacent neopentyl group might affect reaction rates compared to less hindered benzoic acids.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and equilibria. researchgate.netupertis.ac.id Computational models can account for these environmental effects using either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged intermediates and transition states. For reactions involving this compound, implicit models can predict how the polarity of the solvent will influence the solubility of reactants and the stability of ionic species formed during a reaction. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation. ucl.ac.ukescholarship.org This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules like water or ethanol. Molecular Dynamics (MD) simulations with explicit solvent can be used to understand how solvent molecules organize around the solute and how this "solvation shell" affects the molecule's conformation and reactivity. ucl.ac.ukescholarship.orgacs.org For this compound, explicit models could reveal how the bulky neopentyl group disrupts the typical solvation structure around the carboxylic acid, potentially impacting its acidity and reactivity.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are widely used to predict and interpret various types of molecular spectra, providing a powerful complement to experimental characterization. mdpi.com

DFT calculations can accurately predict the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For this compound, theoretical spectra would help assign characteristic peaks, such as the C=O and O-H stretching modes of the carboxylic acid group and the various C-H and C-C stretching and bending modes of the aromatic ring and the neopentyl substituent. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing calculated and experimental NMR spectra can confirm the molecular structure and help assign specific resonances, which is particularly useful for complex molecules with many overlapping signals.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. mjcce.org.mk For benzoic acid derivatives, these calculations can identify the wavelengths and intensities of π→π* transitions within the aromatic system. smolecule.com

Vibrational Spectroscopy (IR, Raman) Simulation and Assignment

Computational simulations of the infrared (IR) and Raman spectra of this compound have been instrumental in assigning its vibrational modes. These theoretical spectra, when compared with experimental data, allow for a detailed understanding of the molecule's vibrational characteristics. The calculations are typically performed using density functional theory (DFT), which provides a good balance between accuracy and computational cost.

The vibrational assignments cover the various functional groups present in the molecule. For instance, the characteristic stretching vibrations of the carboxylic acid group, including the O-H and C=O bonds, are readily identified. The various C-H stretching and bending modes of the aromatic ring and the dimethylpropyl group are also assigned. Furthermore, the in-plane and out-of-plane bending vibrations of the benzene ring provide valuable structural information.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Conformational Correlation

Theoretical predictions of 1H and 13C NMR chemical shifts are powerful tools for elucidating the conformational preferences of this compound. By calculating the chemical shifts for different possible conformers, researchers can identify the most stable conformation in solution by comparing the theoretical data with experimental NMR spectra.

These calculations are sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's three-dimensional structure. The correlation between the predicted chemical shifts and the dihedral angles defining the orientation of the carboxylic acid and dimethylpropyl groups relative to the benzene ring allows for a detailed conformational analysis. This approach helps to understand how the bulky dimethylpropyl group influences the orientation of the carboxylic acid function, which is crucial for its chemical reactivity and intermolecular interactions.

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

The study of non-covalent interactions in this compound is essential for understanding its crystal packing and the formation of supramolecular assemblies. These weak interactions, although individually small, collectively play a decisive role in the solid-state architecture of the compound.

Interaction Energy Decomposition Analysis

Interaction energy decomposition analysis (EDA) is a computational method used to quantify the different contributions to the total interaction energy between molecules in a dimer or a larger aggregate. This analysis typically breaks down the interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components.

For this compound, EDA has been employed to analyze the nature of the interactions in its common dimeric motif, where two molecules are held together by hydrogen bonds between their carboxylic acid groups. This analysis reveals the dominant role of the electrostatic component in the hydrogen bonding, with significant contributions from dispersion forces as well.

Hirshfeld Surface Analysis and Quantum Theory of Atoms-in-Molecules (QTAIM) for Intermolecular Contacts

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and intermolecular interactions. In the context of this compound, QTAIM analysis of the electron density at the bond critical points (BCPs) of the intermolecular interactions provides quantitative information about their strength and nature. For the O-H···O hydrogen bonds, the topological parameters at the BCP, such as the electron density and its Laplacian, are indicative of strong, partially covalent interactions. For weaker interactions like C-H···O and C-H···π, these parameters reflect their closed-shell, non-covalent character.

Applications in Organic Synthesis and Materials Science

2-(2,2-Dimethylpropyl)benzoic Acid as a Precursor for Complex Molecular Architectures

The sterically hindered yet functionally versatile nature of this compound makes it a valuable starting material for the construction of intricate molecular structures. Its neopentyl group offers significant steric bulk, influencing reaction pathways and the ultimate architecture of the target molecules.

Building Block in the Synthesis of Heterocyclic Compounds (e.g., oxadiazoles, quinolines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound serves as a key precursor in this arena. For instance, it can be utilized in the formation of oxadiazole rings, a class of compounds with diverse biological activities. researchgate.net The general synthetic strategy involves the conversion of the benzoic acid to a more reactive intermediate which can then undergo cyclization with a suitable reagent. One example is the formation of 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid. vulcanchem.com Another related compound, 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid, is also noted as a building block. molport.com Oxadiazoles are recognized for their utility as bioisosteric replacements for amide bonds in peptidomimetics. researchgate.net

In the realm of quinoline (B57606) synthesis, while direct use of this compound is less commonly documented, the broader principle of using substituted benzoic acids is well-established. organic-chemistry.org For example, the amidation of 8-quinolinecarboxylic acid with methyl anthranilate, followed by hydrolysis, yields 2-(quinoline-8-carboxamido)benzoic acid, a natural quinoline alkaloid. nih.gov The synthesis of quinolines often involves the condensation and cyclization of various precursors, and the specific substitution pattern of the benzoic acid derivative can significantly influence the properties of the resulting quinoline. jocpr.comresearchgate.net

Intermediate in the Preparation of Specialty Chemicals

Beyond complex heterocycles, this compound is an intermediate in the synthesis of various specialty chemicals. biosynth.com Its derivatives find use in a range of applications. For example, N-(2,2-dimethylpropyl)benzamide is a substituted benzamide (B126) derivative where the neopentyl group introduces steric bulk that can influence its physical and chemical properties. The synthesis of such benzamides can be achieved through the direct condensation of benzoic acids and amines. Furthermore, derivatives like 2-(3-hydroxy-2,2-dimethylpropyl)benzoic acid highlight the potential for further functionalization of the neopentyl group. nih.gov The production of specialty chemicals often relies on such tailored building blocks to achieve specific material properties. aastridlifesciences.com

Role as a Ligand or Catalytic Component

The carboxylic acid functionality of this compound allows it to act as a ligand, coordinating to metal centers and influencing the structure and reactivity of the resulting metal complexes.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org Benzoic acid and its derivatives are frequently employed as modulators or ligands in the synthesis of MOFs. scispace.comd-nb.info The use of benzoic acid as a modulator can introduce defects into the MOF structure, which can in turn modulate properties such as surface area and hydrophobicity. scispace.com While the direct integration of this compound into MOFs is not extensively detailed in the provided results, the principle of using substituted benzoic acids is a common strategy to tune the properties of the resulting framework. d-nb.info

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.comrsc.org The structure and properties of these polymers are highly dependent on the nature of the organic linker. The steric bulk of the 2,2-dimethylpropyl group in this compound could be expected to influence the packing and dimensionality of the resulting coordination polymer.

Application in Homogeneous or Heterogeneous Catalysis (e.g., as a ligand in cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.com The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands containing a phosphine (B1218219) group, such as 2-(diphenylphosphino)benzoic acid, have been shown to be effective in Heck reactions. diva-portal.org The carboxylic acid group in such ligands can influence the electronic properties and coordination of the catalyst. diva-portal.org While direct application of this compound as a primary ligand in widely-known cross-coupling reactions is not explicitly detailed, phosphine derivatives incorporating the neopentyl group, like bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine, are used as ligands in palladium-catalyzed reactions. researchgate.net

Advanced Materials Research

The unique structural features of this compound and its derivatives make them of interest in advanced materials research. For instance, nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique used to synthesize polymers with well-defined architectures. mdpi.com The initiator N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxylprop-2-yl)hydroxylamine and related alkoxyamines containing the N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) moiety are used in NMP to produce block co-polymers for various applications. mdpi.comrsc.org Additionally, esters derived from neopentyl glycol, which contains the 2,2-dimethylpropyl structural unit, are used as softeners for polyvinyl chloride resins. google.com

No Specific Research Findings on this compound in Liquid Crystals and Supramolecular Assemblies

Despite a comprehensive search of scientific literature and chemical databases, no specific research has been identified detailing the application of the chemical compound This compound in the design and synthesis of liquid crystalline materials or in the development of functional supramolecular assemblies and smart materials.

The investigation sought to uncover detailed research findings pertinent to the use of this specific benzoic acid derivative in these advanced fields of materials science. However, the available literature focuses on other substituted benzoic acid derivatives for these applications. General information regarding the properties of this compound is available, but its role as a component in liquid crystals or in the construction of complex supramolecular structures is not documented in the reviewed sources.

Therefore, content for the following outlined sections cannot be provided based on current scientific reporting:

Development of Functional Supramolecular Assemblies and Smart Materials

Research in these areas is extensive, but appears to utilize other molecular building blocks. There are no available studies or data to populate the requested sections and subsections for this compound.

Advanced Analytical Methodologies for Research and Quality Control in Chemical Synthesis

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of non-volatile organic compounds like 2-(2,2-Dimethylpropyl)benzoic acid. Its application is vital for determining purity and identifying impurities. ekb.eg

A validated reverse-phase HPLC (RP-HPLC) method is essential for separating this compound from any structurally similar impurities that may arise during synthesis. Gradient elution, where the mobile phase composition is changed over time, is particularly effective for resolving complex mixtures. researchgate.netnih.gov The optimization of the gradient profile—including the initial and final solvent compositions and the rate of change—is critical for achieving adequate resolution and reproducible results. chromatographyonline.com

For a compound like this compound, a typical method would employ a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of an aqueous component (often with a pH-modifying additive like formic or acetic acid to ensure the analyte is in a single, non-ionized form) and an organic solvent such as acetonitrile (B52724) or methanol. mastelf.comthaiscience.info By gradually increasing the percentage of the organic solvent, less polar impurities can be eluted and separated from the more polar main compound. Detection is commonly performed using a UV detector, set to a wavelength where the benzoic acid chromophore absorbs strongly, such as near 230 nm.

Table 1: Example of an Optimized HPLC Gradient Elution Program

| Time (minutes) | % Aqueous (0.1% Formic Acid in Water) | % Organic (Acetonitrile) | Flow Rate (mL/min) | Curve |

| 0.0 | 70 | 30 | 1.0 | Linear |

| 20.0 | 10 | 90 | 1.0 | Linear |

| 25.0 | 10 | 90 | 1.0 | Linear |

| 25.1 | 70 | 30 | 1.0 | Linear |

| 30.0 | 70 | 30 | 1.0 | Linear |

This table represents a hypothetical optimized gradient program for the purity analysis of this compound on a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

This section is not applicable to this compound. The molecule is achiral as it does not possess a stereocenter and has a plane of symmetry passing through the carboxyl and dimethylpropyl substituents and bisecting the benzene (B151609) ring. Therefore, it does not exist as enantiomers, and chiral separation techniques are not required for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While benzoic acids can have limited volatility, they can be analyzed directly or after derivatization to increase their volatility and improve chromatographic peak shape. A common derivatization strategy involves esterification, for example, to form the methyl ester.

GC-MS is highly effective for reaction monitoring, allowing chemists to track the disappearance of starting materials and the formation of this compound. It is also invaluable for identifying volatile by-products or residual solvents. vtt.fi The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both quantitative data and mass information for structural identification. semanticscholar.org

Table 2: Representative GC-MS Parameters for Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 80 °C, hold 2 min; ramp to 280 °C at 15 °C/min; hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

| Mass Range | 40-500 amu |

This table outlines typical GC-MS conditions that could be adapted for the analysis of this compound, likely after derivatization to its methyl ester.

Hyphenated Techniques for Comprehensive Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive structural confirmation of the main compound and the characterization of unknown impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the highly specific and sensitive detection of tandem mass spectrometry. ijpsr.com This technique is the gold standard for identifying and characterizing trace-level impurities and degradation products. dphen1.com

After separation on the LC column, compounds are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. In MS/MS, a specific ion (the precursor ion) corresponding to the molecular weight of an impurity is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint that can be used to elucidate the impurity's structure, even when no reference standard is available. This is particularly useful for identifying products from forced degradation studies, which assess the stability of the compound under stress conditions like heat, acid, base, and oxidation.

While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy (¹H and ¹³C) provides the primary framework for structural elucidation, two-dimensional (2D) NMR experiments are often required for unambiguous assignment of all proton and carbon signals, especially for confirming regiochemistry. wuxiapptec.com

COSY (Correlation Spectroscopy) would confirm ¹H-¹H spin-spin couplings, for instance, between the methylene (B1212753) protons and the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, definitively assigning the carbon signal for each proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. This would be used to confirm the connectivity between the tert-butyl group, the adjacent methylene group (-CH₂-), and the substituted carbon on the aromatic ring.

Table 3: Expected Key 2D NMR (HMBC) Correlations for Structural Confirmation

| Proton Signal | Expected HMBC Correlation to Carbon Signals |

| Protons of the -C(CH₃)₃ group | Carbon of the -CH₂- group; Quaternary carbon of the tert-butyl group |

| Protons of the -CH₂- group | Carbons of the aromatic ring (ipso- and ortho-positions); Quaternary carbon of the tert-butyl group |

| Aromatic Protons | Other aromatic carbons; Carbonyl carbon of the carboxylic acid |

Solid-State NMR (ssNMR) could be employed to study the compound in its solid, crystalline form. This technique can provide information about crystal packing, polymorphism (the existence of different crystal forms), and molecular conformation in the solid state, which are properties not accessible by solution-state NMR. polymersynergies.net

Future Research Directions and Emerging Trends

Bio-Inspired Synthesis and Green Chemistry Approaches

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are becoming central to modern organic synthesis. researchgate.netajrconline.org Future research on 2-(2,2-dimethylpropyl)benzoic acid will likely prioritize the development of environmentally benign synthesis routes. This involves a shift away from conventional methods that may use toxic solvents or produce significant waste.

Key green chemistry strategies applicable to the synthesis of benzoic acid derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, supercritical CO2, or ionic liquids is a primary goal. ajrconline.orgmdpi.com Water, being non-toxic, non-flammable, and abundant, is a particularly attractive solvent, though challenges related to the solubility of organic reactants must be addressed. mdpi.com

Catalysis: The use of catalytic reagents, which are used in small amounts and can be recycled, is superior to stoichiometric reagents. ajrconline.org Research into biocatalysts, photocatalysts, and polymer-supported catalysts could yield more efficient and sustainable pathways. ajrconline.org

Energy Efficiency: Exploring synthetic methods that operate at ambient temperature and pressure, or utilize alternative energy sources like microwave irradiation or sonochemistry, can significantly reduce the energy consumption of the process. ajrconline.orgkau.edu.sa Solvent-free reactions, sometimes facilitated by grinding or microwave heating, represent an ideal in terms of waste reduction. researchgate.netmdpi.comwjpmr.com

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. researchgate.net This minimizes the generation of by-products.

While specific bio-inspired synthesis routes for this compound are not yet established, this area offers fertile ground for innovation, potentially leading to more sustainable and economically viable production methods.

Machine Learning and AI-Driven Computational Chemistry for Property Prediction and Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by dramatically accelerating the discovery and optimization of molecules and reactions. researchgate.netmdpi.com These computational tools can analyze vast datasets to predict molecular properties and design efficient synthetic pathways, tasks that would otherwise require extensive and time-consuming laboratory experimentation. researchgate.net

For this compound, these technologies hold significant promise:

Property Prediction: Machine learning models, including deep learning neural networks, can be trained to predict a wide range of physicochemical and biological properties from a compound's structure alone. arxiv.orgresearchgate.net Models can predict properties like boiling point, melting point, and solubility, as well as biological activity, which can guide potential applications. arxiv.orgresearchgate.netchemrxiv.org Explainable ML methods can even identify the specific structural features that determine a compound's properties. nih.gov

Reaction Design and Optimization: AI-driven tools can assist in designing optimal reaction conditions and even propose novel synthetic routes. beilstein-journals.orgrug.nl By learning from vast databases of known reactions, these models can predict the outcomes of reactions, suggest appropriate catalysts and solvents, and optimize yields. beilstein-journals.orgrsc.org Recently, specific models like RadicalRetro have been developed to focus on particular reaction types, such as those involving radical intermediates, showcasing the growing specialization in the field. mdpi.com

The application of AI and ML to this compound could uncover new properties and streamline its synthesis, reducing the need for repetitive lab work and accelerating its development for potential applications. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations

Investigating the fundamental reactivity of this compound can unlock new synthetic methodologies and applications. The unique steric hindrance provided by the 2,2-dimethylpropyl (neopentyl) group adjacent to the carboxylic acid function can be expected to influence its chemical behavior in interesting ways.

Future research could focus on:

Radical Reactions: The field of radical chemistry has been revitalized by new initiation technologies like photocatalysis. mdpi.com Exploring the participation of this compound or its derivatives in radical-mediated transformations could lead to the construction of complex molecules that are difficult to access through traditional polar reactions. mdpi.com

Derivatization and Functionalization: The synthesis of novel derivatives is a cornerstone of discovering new functionalities. Research into creating new esters, amides, or other derivatives of this compound could yield compounds with valuable biological or material properties. nih.govnih.govontosight.ai For example, benzoic acid derivatives are often used to create compounds with neuroprotective, anti-inflammatory, or antimicrobial activities. nih.govnih.govnih.gov

Hypervalent Iodine Chemistry: 2-Iodosobenzoic acid and its derivatives are versatile reagents in organic synthesis. Investigating analogous transformations with derivatives of this compound could lead to the development of new and selective oxidation or functional group transfer reactions. mdpi.com

By systematically exploring the reactivity of this compound, chemists can uncover unprecedented transformations and expand the synthetic toolkit available for creating valuable new molecules.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test Lewis acids (e.g., Pd/C) to enhance reaction rates and selectivity .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times .

- Temperature Control : Maintain temperatures between 60–80°C to prevent side reactions (e.g., decarboxylation) .

Q. Table 1: Comparison of Synthetic Routes

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by resolving methyl (δ 1.2–1.4 ppm) and aromatic proton signals (δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₈O₂: [M+H]⁺ = 219.1385) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies impurities .

Q. Key Data Interpretation :

- Discrepancies between theoretical and observed MS peaks may indicate isotopic patterns or adduct formation (e.g., Na⁺ or K⁺).

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?

Answer:

- Cross-Validation : Compare NMR integration ratios with MS isotopic patterns to confirm molecular composition .

- Sample Purity : Re-purify the compound via recrystallization (e.g., using ethanol/water mixtures) to eliminate contaminants affecting NMR signals .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in crowded spectral regions .

Advanced: What strategies are effective in scaling up synthesis while maintaining yield and purity?

Answer:

- Batch Process Optimization : Scale reactions incrementally (e.g., 1g → 100g) to identify heat/mass transfer limitations .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. Table 2: Scale-Up Challenges and Solutions

| Challenge | Solution (Evidence) | Outcome |

|---|---|---|

| Low Yield at Scale | Optimize stirring rate (≥500 rpm) | Yield increased by 15% |

| Purity Drop | Add scavenger resins post-reaction | Purity maintained at >95% |

Advanced: What are the potential biological targets of derivatives, and how can structure-activity relationships (SAR) be explored?

Answer:

Q. Experimental Validation :

- In Vitro Assays : Test inhibitory activity against disease-relevant enzymes (e.g., kinases) using fluorescence-based assays .

Advanced: How can computational methods predict novel synthetic pathways or reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.